(Benzoyloxy)(trimethyl)germane
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Overview
Description
(Benzoyloxy)(trimethyl)germane is an organogermanium compound that features a benzoyloxy group attached to a trimethylgermane moiety
Preparation Methods
The synthesis of (Benzoyloxy)(trimethyl)germane typically involves the reaction of trimethylgermane with benzoyl chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds via nucleophilic substitution, where the trimethylgermane acts as a nucleophile attacking the carbonyl carbon of benzoyl chloride, leading to the formation of this compound .
Chemical Reactions Analysis
(Benzoyloxy)(trimethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and benzoic acid.
Reduction: Reduction reactions can yield trimethylgermane and benzyl alcohol.
Substitution: The benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(Benzoyloxy)(trimethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with unique optical and electronic properties, such as photoinitiators for dental materials
Mechanism of Action
The mechanism of action of (Benzoyloxy)(trimethyl)germane involves its interaction with various molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The trimethylgermane moiety can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
(Benzoyloxy)(trimethyl)germane can be compared with other organogermanium compounds such as:
Trimethylgermane: Lacks the benzoyloxy group and has different reactivity and applications.
Benzoylgermane: Similar structure but with different substituents, leading to variations in chemical and physical properties.
Germane (GeH4): A simpler hydride of germanium with distinct chemical behavior and uses
Properties
CAS No. |
32552-32-2 |
---|---|
Molecular Formula |
C10H14GeO2 |
Molecular Weight |
238.85 g/mol |
IUPAC Name |
trimethylgermyl benzoate |
InChI |
InChI=1S/C10H14GeO2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
KYIJCKDDBMIJSD-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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